Cas no 1783769-66-3 (1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylcyclopropan-1-amine)

1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylcyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylcyclopropan-1-amine
- 1-[1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]cyclopropan-1-amine
- EN300-1928968
- 1783769-66-3
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- Inchi: 1S/C8H10F3N3/c1-14-6(7(12)2-3-7)4-5(13-14)8(9,10)11/h4H,2-3,12H2,1H3
- InChI Key: QTEBITZSFTZHOX-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C2(CC2)N)N(C)N=1)(F)F
Computed Properties
- Exact Mass: 205.08268182g/mol
- Monoisotopic Mass: 205.08268182g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 43.8Ų
1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylcyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1928968-0.05g |
1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropan-1-amine |
1783769-66-3 | 0.05g |
$1188.0 | 2023-09-17 | ||
Enamine | EN300-1928968-0.5g |
1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropan-1-amine |
1783769-66-3 | 0.5g |
$1357.0 | 2023-09-17 | ||
Enamine | EN300-1928968-0.25g |
1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropan-1-amine |
1783769-66-3 | 0.25g |
$1300.0 | 2023-09-17 | ||
Enamine | EN300-1928968-5.0g |
1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropan-1-amine |
1783769-66-3 | 5g |
$3894.0 | 2023-05-27 | ||
Enamine | EN300-1928968-0.1g |
1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropan-1-amine |
1783769-66-3 | 0.1g |
$1244.0 | 2023-09-17 | ||
Enamine | EN300-1928968-10.0g |
1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropan-1-amine |
1783769-66-3 | 10g |
$5774.0 | 2023-05-27 | ||
Enamine | EN300-1928968-5g |
1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropan-1-amine |
1783769-66-3 | 5g |
$4102.0 | 2023-09-17 | ||
Enamine | EN300-1928968-2.5g |
1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropan-1-amine |
1783769-66-3 | 2.5g |
$2771.0 | 2023-09-17 | ||
Enamine | EN300-1928968-1.0g |
1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropan-1-amine |
1783769-66-3 | 1g |
$1343.0 | 2023-05-27 | ||
Enamine | EN300-1928968-1g |
1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropan-1-amine |
1783769-66-3 | 1g |
$1414.0 | 2023-09-17 |
1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylcyclopropan-1-amine Related Literature
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
Additional information on 1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylcyclopropan-1-amine
Introduction to 1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylcyclopropan-1-amine (CAS No. 1783769-66-3)
1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylcyclopropan-1-amine is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 1783769-66-3, belongs to the pyrazole and cyclopropane classes, which are well-documented for their role in medicinal chemistry. The presence of a methyl group at the 1-position and a trifluoromethyl group at the 3-position of the pyrazole ring, combined with a cyclopropane moiety linked to the 5-position, imparts distinct electronic and steric properties that make it a promising candidate for further investigation.
The structural composition of 1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylcyclopropan-1-amine suggests potential interactions with biological targets, particularly enzymes and receptors involved in various metabolic pathways. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the cyclopropane ring introduces conformational constraints that can influence molecular recognition. These features have been leveraged in the design of novel therapeutic agents targeting inflammatory, infectious, and oncological diseases.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors with improved pharmacokinetic profiles. The compound 1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylcyclopropan-1-amine has been explored as a lead structure in several drug discovery campaigns. Its pyrazole core is a common scaffold in medicinal chemistry, known for its versatility in modulating biological processes. For instance, derivatives of pyrazole have shown efficacy in inhibiting enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase), which are key players in inflammation.
The cyclopropane ring in 1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylcyclopropan-1-amine adds an additional layer of complexity to its interaction with biological targets. Cyclopropanes are known to exhibit unique conformational preferences due to their strained three-membered ring structure. This strain can be exploited to achieve high binding affinity and selectivity. Moreover, the presence of both methyl and trifluoromethyl substituents allows for fine-tuning of electronic properties, which can be crucial for optimizing drug-like characteristics such as solubility, permeability, and metabolic stability.
Recent studies have highlighted the potential of this compound as an anti-inflammatory agent. The combination of the pyrazole and cyclopropane moieties may enable interactions with multiple targets involved in inflammatory pathways. For example, preclinical data suggests that derivatives of this class may inhibit NFκB signaling, a critical pathway in inflammation regulation. The trifluoromethyl group is particularly noteworthy for its ability to enhance binding interactions by increasing lipophilicity and reducing metabolic susceptibility.
Another area of interest is the application of 1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylcyclopropan-1-amine in oncology research. Pyrazole-based compounds have demonstrated activity against various cancer cell lines by interfering with key signaling cascades. The cyclopropane moiety may further enhance tumor-specific targeting by modulating protein-protein interactions relevant to cancer progression. Additionally, the compound's ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders.
The synthesis of 1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylicclopropanenine has been optimized using modern synthetic methodologies to ensure scalability and purity. Advances in transition metal-catalyzed reactions have enabled efficient construction of the pyrazole core and introduction of the cyclopropane ring. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming carbon-carbon bonds with high selectivity.
In conclusion, 1-methyl-trifluoromethoxy-pyrazol-cyclopropylamine (CAS No. 17837696633) represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups makes it a versatile scaffold for drug discovery efforts targeting inflammation, cancer, and other diseases. As research continues to uncover new biological activities and synthetic strategies, this compound is poised to play a significant role in future pharmacological developments.
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